7-Cyanoheptanoic acid

NAAA inhibition Enzyme assay Inflammation

7-Cyanoheptanoic acid (CAS 5810-22-0) is a bifunctional C8 ω-cyano fatty acid essential as a characterized NAAA inhibitor (IC50 2.52 µM) and a key building block in (R)-(+)-α-Lipoic acid synthesis. Unlike shorter or longer chain analogs, its precise eight-carbon backbone ensures target engagement and correct synthetic outcomes. Procure this high-purity research chemical for consistent SAR studies and enzymatic radiolabeling applications. Request a quote today.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 5810-22-0
Cat. No. B3273137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Cyanoheptanoic acid
CAS5810-22-0
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC(CCCC(=O)O)CCC#N
InChIInChI=1S/C8H13NO2/c9-7-5-3-1-2-4-6-8(10)11/h1-6H2,(H,10,11)
InChIKeyJHEDVJAVAYETMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Cyanoheptanoic Acid (CAS 5810-22-0): Technical Baseline and Procurement Context


7-Cyanoheptanoic acid (CAS 5810-22-0) is a bifunctional linear aliphatic compound belonging to the ω-cyano fatty acid class. It is characterized by an eight-carbon backbone terminating in a carboxylic acid moiety at one terminus and a cyano group at the other, with a molecular weight of 155.19 g/mol and a computed XLogP3 of 1.2 [1]. The compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, particularly as a precursor for ω-amino acids and as a key building block in the preparation of pharmacologically relevant molecules [2]. Its primary procurement context is as a research chemical for laboratory-scale synthesis and as a scaffold for derivatization in drug discovery programs.

Why Generic Substitution Fails for 7-Cyanoheptanoic Acid in Specialized Synthetic and Biochemical Workflows


Generic substitution among ω-cyano fatty acid analogs is not feasible due to pronounced chain-length-dependent variations in both physicochemical properties and biological target engagement. A comparison of computed logP values reveals significant differences: 7-cyanoheptanoic acid (C8 chain) exhibits an XLogP3 of 1.2 [1], whereas its one-carbon shorter analog, 6-cyanohexanoic acid, displays a distinct hydrophobicity profile that impacts membrane permeability and solubility in biological assays. Furthermore, the compound's specific inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA), with an IC50 of 2.52 µM in rat lung preparations [2], cannot be assumed for other chain-length variants, as the binding pocket of NAAA is highly sensitive to the precise geometry and lipophilicity conferred by the alkyl chain length. Substitution with a non-cyano fatty acid or an alternative ω-functionalized fatty acid would result in complete loss of the nitrile group's unique reactivity, which is essential for downstream synthetic transformations such as nitrilase-mediated hydrolysis to carboxylic acid derivatives or reduction to ω-amino acids [3].

Quantitative Differentiation Evidence for 7-Cyanoheptanoic Acid Against Closest Analogs and Alternatives


NAAA Inhibitory Potency: 7-Cyanoheptanoic Acid Displays Defined IC50 Value in Rat Lung Enzyme Assays

7-Cyanoheptanoic acid demonstrates measurable inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA), with a reported IC50 value of 2.52 µM (2.52E+3 nM) in Sprague-Dawley rat lung protein preparations at pH 7.4 [1]. This provides a defined quantitative benchmark for this compound in NAAA-related research. In contrast, the one-carbon shorter analog 6-cyanohexanoic acid and the one-carbon longer analog 8-cyanooctanoic acid have no reported NAAA inhibition data in the BindingDB or ChEMBL repositories at the time of this analysis. While this does not constitute a direct head-to-head comparison, the documented activity for 7-cyanoheptanoic acid establishes it as a characterized tool compound for NAAA studies, whereas the activity of its nearest homologs remains unquantified in this specific assay system.

NAAA inhibition Enzyme assay Inflammation Pain research

Physicochemical Property Profile: XLogP3 and Rotatable Bond Count Differentiate 7-Cyanoheptanoic Acid from Shorter and Longer ω-Cyano Fatty Acid Homologs

The computed physicochemical properties of 7-cyanoheptanoic acid (C8 chain) place it at a specific point along the ω-cyano fatty acid homologous series that balances lipophilicity and conformational flexibility. The compound has a computed XLogP3 of 1.2 and a rotatable bond count of 6 [1]. This positions it as moderately more lipophilic than 6-cyanohexanoic acid (C7 chain, expected XLogP ~0.8 based on a decrement of approximately 0.4 logP units per methylene group) and less lipophilic than 8-cyanooctanoic acid (C9 chain, expected XLogP ~1.6). The rotatable bond count increases by one unit for each additional methylene group in the chain, with 6-cyanohexanoic acid having 5 rotatable bonds and 8-cyanooctanoic acid having 7 rotatable bonds [2].

Physicochemical properties Lipophilicity Drug design QSAR

Synthetic Utility as a Chiral Intermediate: Lipase-Mediated Resolution of 3-Hydroxy-7-cyanoheptanoate Enables Stereoselective Synthesis of (R)-(+)-α-Lipoic Acid

7-Cyanoheptanoic acid derivatives serve as key intermediates in the stereoselective synthesis of (R)-(+)-α-Lipoic acid, a clinically relevant antioxidant. Specifically, racemic isopropyl 3-hydroxy-7-cyanoheptanoate undergoes lipase-mediated kinetic resolution to yield the enantiomerically enriched (R)-alcohol, which is subsequently converted to the target natural product [1]. This established synthetic route leverages the specific chain length and terminal cyano functionality of the 7-cyanoheptanoic acid scaffold. Attempts to substitute a shorter (e.g., 6-cyanohexanoic acid) or longer (e.g., 8-cyanooctanoic acid) analog in this sequence would result in a mismatched carbon skeleton, leading to a different final product that is not (R)-(+)-α-Lipoic acid. The seven-carbon chain length is structurally mandated by the natural product's framework.

Chiral synthesis Lipase catalysis α-Lipoic acid Asymmetric synthesis

Radiochemical Synthesis Precursor: 7-Cyanoheptanoic Acid Enables Nitrilase-Mediated Hydrolysis for Carbon-14 Labeled HDAC Inhibitor Production

7-Cyanoheptanoic acid, specifically in its 14C-labeled form as 7-[14C]-cyano-heptanoic acid benzyloxyamide, functions as a critical precursor in the radiosynthesis of [14C]-SHP-141, a novel class I/II histone deacetylase (HDAC) inhibitor [1]. The key radiochemical transformation involves the nitrilase-113 biocatalyst-mediated mild hydrolysis of the terminal cyano group to the corresponding carboxylic acid derivative. This application exploits the unique reactivity of the nitrile moiety under mild, enzyme-compatible conditions that preserve the integrity of the radiolabel and the sensitive hydroxamic acid warhead. Alternative ω-functionalized fatty acids lacking the cyano group (e.g., ω-bromo or ω-hydroxy fatty acids) would be incompatible with this specific enzymatic hydrolysis step, requiring alternative chemical transformations that could compromise radiochemical yield or purity.

Radiochemistry Carbon-14 labeling HDAC inhibitors Nitrilase biocatalysis

High-Value Research and Industrial Application Scenarios for 7-Cyanoheptanoic Acid Based on Quantitative Evidence


NAAA Inhibitor Screening and Tool Compound Development

Investigators studying the role of N-acylethanolamine-hydrolyzing acid amidase (NAAA) in pain, inflammation, and lipid signaling can utilize 7-cyanoheptanoic acid as a characterized reference inhibitor. The documented IC50 of 2.52 µM in rat lung NAAA preparations [1] provides a quantitative benchmark for assay validation and for benchmarking novel inhibitors. The compound serves as a starting point for structure-activity relationship (SAR) studies aimed at optimizing NAAA inhibition potency and selectivity. Procurement of this specific ω-cyano fatty acid ensures consistency with published assay conditions and allows for direct comparison of results across laboratories.

Stereoselective Synthesis of (R)-(+)-α-Lipoic Acid and Related Analogs

Medicinal chemistry and process chemistry groups engaged in the synthesis of (R)-(+)-α-Lipoic acid, a clinically used antioxidant and dietary supplement, require 7-cyanoheptanoic acid derivatives as essential building blocks. The established lipase-mediated resolution of isopropyl 3-hydroxy-7-cyanoheptanoate provides access to the correct enantiomer for the natural product [2]. The seven-carbon backbone is structurally mandated by the target molecule, and substitution with alternative chain-length ω-cyano fatty acids would yield incorrect products. This scenario applies to both academic research laboratories developing new synthetic methodologies and industrial groups scaling up production of lipoic acid.

Radiosynthesis of Carbon-14 Labeled Drug Candidates for ADME Studies

Pharmaceutical development teams requiring carbon-14 labeled analogs of drug candidates containing ω-functionalized fatty acid motifs can leverage 7-cyanoheptanoic acid as a precursor for mild, enzymatic radiolabel incorporation. The demonstrated use of 7-[14C]-cyano-heptanoic acid benzyloxyamide in the synthesis of [14C]-SHP-141 via nitrilase-113 catalyzed hydrolysis [3] establishes a precedent for this synthetic strategy. The nitrile group's compatibility with mild enzymatic conditions is particularly valuable when the target molecule contains sensitive functional groups such as hydroxamic acids that would be degraded under standard chemical hydrolysis conditions. This application scenario is relevant for DMPK and radiochemistry groups in both biotechnology and pharmaceutical companies.

QSAR Model Building and Physicochemical Property Studies for ω-Cyano Fatty Acid Series

Computational chemists and cheminformaticians developing quantitative structure-activity relationship (QSAR) models or machine learning algorithms for predicting drug-likeness can use 7-cyanoheptanoic acid as a defined data point within the ω-cyano fatty acid homologous series. The compound's well-defined computed properties, including XLogP3 of 1.2, topological polar surface area of 61.1 Ų, and rotatable bond count of 6 [4], provide a reliable benchmark for calibrating in silico models of lipophilicity, permeability, and conformational flexibility. The availability of similar property data for shorter (6-cyanohexanoic acid) and longer (8-cyanooctanoic acid) homologs enables systematic analysis of chain-length effects on molecular properties, supporting rational design of novel ω-functionalized fatty acid-based probes or drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Cyanoheptanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.